molecular formula C10H9ClN2O B172210 2-chloro-N-(cyanomethyl)-N-phenylacetamide CAS No. 16272-49-4

2-chloro-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B172210
CAS No.: 16272-49-4
M. Wt: 208.64 g/mol
InChI Key: FOGRDENMFKZPOV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetanilides and Related Chemical Classes

2-chloro-N-(cyanomethyl)-N-phenylacetamide belongs to the class of halogenated acetanilides. Acetanilide (B955), or N-phenylacetamide, is a foundational molecule in this class, and its derivatives have been the subject of extensive study. nih.gov The introduction of a halogen, in this case, chlorine, to the acetyl group, and further substitution on the nitrogen atom, significantly influences the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its chemical reactivity and potential biological activity. nih.gov

The presence of the chloroacetyl group is a key feature, making the compound a versatile intermediate in organic synthesis. For instance, the related compound 2-chloro-N-phenylacetamide is synthesized from aniline (B41778) and chloroacetyl chloride and serves as a precursor for more complex molecules. sigmaaldrich.comresearchgate.net The reactivity of the C-Cl bond allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. nih.gov

Historical Perspectives on Analogous Chemical Compounds in Scientific Literature

The scientific journey of acetanilides dates back to the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide itself. nih.gov This marked a significant milestone in the development of synthetic medicinal chemistry. However, due to its toxicity, research efforts were directed towards synthesizing derivatives with improved therapeutic profiles.

This led to the development of a plethora of N-substituted and ring-substituted acetanilides. The exploration of halogenated acetanilides, in particular, has been a fruitful area of research. For example, various N-(substituted phenyl)-2-chloroacetamides have been synthesized and characterized to investigate the impact of different substituents on their chemical and biological properties. nih.gov Studies on the synthesis and characterization of compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide have contributed to the understanding of how steric and electronic factors influence the conformation and reactivity of these molecules.

The synthesis of these compounds has traditionally involved the acylation of an appropriate aniline derivative with chloroacetyl chloride or a related acylating agent. nih.govnih.gov These foundational studies have laid the groundwork for the synthesis and investigation of more complex derivatives like this compound.

Current Research Landscape and Significance of this compound in Academic Investigations

While specific academic research focusing exclusively on this compound is limited in publicly available literature, the broader class of acetamide (B32628) and chloroacetamide derivatives is a vibrant area of current research. The significance of these compounds often lies in their potential biological activities.

For instance, numerous studies have highlighted the antimicrobial and antifungal properties of various N-substituted chloroacetamides. ijpsr.info Research on a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against various bacterial and fungal strains, with the nature and position of the substituent on the phenyl ring playing a crucial role in their activity. nih.gov This suggests that this compound could also exhibit interesting biological properties worthy of investigation.

Furthermore, phenylacetamide derivatives are being explored for other therapeutic applications. For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which are synthesized from 2-chloro-N-substituted-acetamides, have been investigated as potential antidepressant agents. nih.gov This highlights the role of chloroacetamides as key building blocks in the synthesis of novel bioactive molecules.

Given the presence of the reactive chloroacetyl group and the unique N-cyanomethyl-N-phenyl substitution pattern, this compound represents a promising, yet underexplored, scaffold for the development of new compounds with potential applications in medicinal chemistry and materials science. Future research will likely focus on the synthesis of a wider range of derivatives and a thorough evaluation of their biological activities and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(cyanomethyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-10(14)13(7-6-12)9-4-2-1-3-5-9/h1-5H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGRDENMFKZPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266738
Record name 2-Chloro-N-(cyanomethyl)-N-phenylacetamide
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Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16272-49-4
Record name 2-Chloro-N-(cyanomethyl)-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16272-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(cyanomethyl)-N-phenylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Chloro N Cyanomethyl N Phenylacetamide

Retrosynthetic Analysis and Precursor Identification for 2-chloro-N-(cyanomethyl)-N-phenylacetamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The retrosynthesis of this compound reveals two primary disconnection points, leading to the identification of its key precursors.

The most logical disconnection occurs at the amide bond, breaking the molecule into N-(cyanomethyl)-N-phenylamine and a two-carbon acyl chloride. A further disconnection of the N-(cyanomethyl)-N-phenylamine at the N-cyanomethyl bond suggests N-phenylamine (aniline) and a cyanomethylating agent as the initial precursors. This leads to a forward synthesis starting with the cyanomethylation of aniline (B41778), followed by acylation.

Alternatively, a different retrosynthetic pathway involves first disconnecting the chloroacetyl group, leading to N-(cyanomethyl)-N-phenylamine and chloroacetyl chloride. A subsequent disconnection of the cyanomethyl group from the amine nitrogen points to N-phenylamine as a primary precursor. This suggests a synthetic route commencing with the reaction of aniline with an appropriate cyanomethylating agent to form N-(cyanomethyl)aniline, which is then acylated with chloroacetyl chloride.

A third, and perhaps more common in practice, retrosynthetic approach involves breaking the C-N bond of the cyanomethyl group first. This would lead to 2-chloro-N-phenylacetamide and a source of the cyanomethyl group. The 2-chloro-N-phenylacetamide can be further disconnected at the amide bond to aniline and chloroacetyl chloride. This suggests a synthetic strategy where aniline is first acylated with chloroacetyl chloride to form 2-chloro-N-phenylacetamide, which is then cyanomethylated.

Based on these analyses, the key precursors for the synthesis of this compound are identified as:

Table 1: Key Precursors for the Synthesis of this compound
Precursor NameChemical FormulaRole in Synthesis
AnilineC₆H₅NH₂The primary aromatic amine backbone.
Chloroacetyl chlorideClCH₂COClThe acylating agent to introduce the chloroacetamide moiety.
A cyanomethylating agente.g., Sodium cyanide (NaCN)The source of the cyanomethyl group.

Classical Synthetic Routes and Their Efficiency in Research Settings

The classical synthesis of this compound in a research setting typically follows a stepwise approach involving amidation, halogenation, and cyanomethylation.

Amidation Reactions for Acetamide (B32628) Formation

The formation of the acetamide backbone is a crucial step. The most common method involves the acylation of an appropriate amine. In the context of synthesizing the target molecule, this can be approached in two ways:

Acylation of N-(cyanomethyl)aniline: If N-(cyanomethyl)aniline is used as the starting material, it can be reacted with chloroacetyl chloride to form the desired product. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is often performed in an inert solvent like dichloromethane (B109758) at low temperatures to control the reactivity of the acyl chloride. researchgate.netijpsr.info

Acylation of Aniline: A more common route involves the initial acylation of aniline with chloroacetyl chloride to produce 2-chloro-N-phenylacetamide. nih.gov This reaction is well-documented and can be performed under various conditions, including in the presence of a base like triethylamine in a solvent such as dichloromethane or by using aqueous sodium acetate (B1210297). researchgate.net The yields for this type of reaction are generally good. For instance, the reaction of aniline with chloroacetyl chloride in dichloromethane with triethylamine as a base is a known procedure. researchgate.net

Halogenation Procedures at the Alpha-Carbon

The introduction of the chlorine atom at the alpha-carbon of the acetamide is typically achieved by using a chlorinated starting material like chloroacetyl chloride. Therefore, a separate halogenation step on a pre-formed acetamide is generally not the preferred route for this specific target molecule. The chloroacetyl chloride already contains the required chlorine atom at the alpha position, making the acylation step (as described in 2.2.1) a direct method for introducing this functionality.

Cyanomethylation Strategies

The introduction of the cyanomethyl group (-CH₂CN) onto the nitrogen atom of the amide is a key transformation. A common strategy for this is the reaction of a suitable precursor with a cyanide salt.

In the synthesis of this compound, the most direct approach is the cyanomethylation of 2-chloro-N-phenylacetamide. This can be achieved by reacting 2-chloro-N-phenylacetamide with a cyanide source, such as sodium cyanide. A patent describes a similar reaction where an N-(6-chloromethyl-3,4-methylenedioxyphenethyl) acetamide is reacted with sodium cyanide in dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding N-cyanomethyl derivative. google.com This suggests that a similar nucleophilic substitution reaction, where the cyanide ion displaces a suitable leaving group on a methyl group attached to the nitrogen, could be a viable strategy. However, for the target molecule, the cyanomethylation would occur directly on the nitrogen atom of the amide. This typically requires the deprotonation of the amide N-H followed by reaction with a haloacetonitrile.

A more plausible route based on the retrosynthetic analysis would be the initial synthesis of N-(cyanomethyl)aniline followed by acylation. The cyanomethylation of aniline can be achieved through various methods, although direct cyanomethylation can be challenging.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. For the synthesis of this compound, several green chemistry strategies can be considered.

The use of water as a solvent is a key aspect of green chemistry. nih.gov Research has shown that N-chloroacetylation of anilines can be carried out rapidly in a phosphate (B84403) buffer. nih.gov This approach avoids the use of volatile and often toxic organic solvents. Another green approach involves the use of biocatalysts, such as enzymes. For example, Candida antarctica lipase (B570770) B (CALB) has been used for amidation reactions in green solvents like cyclopentyl methyl ether, offering high yields and purity without the need for additives. scielo.br

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry. nano-ntp.com For amidation reactions, various catalytic systems have been explored to improve sustainability.

Boronic acid catalysts have been shown to be effective for direct amidations of carboxylic acids. sphinxsai.com

Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines offers a direct route to amides with the liberation of hydrogen gas as the only byproduct. sphinxsai.com

Porphyrazinato copper(II) catalysts that are water-soluble have been developed for the synthesis of N-substituted amides from nitriles and amines in water. scielo.br

The use of simple and inexpensive catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to facilitate the amidation of aromatic amines with chloroacetyl chloride in good yields under mild conditions. researchgate.netsphinxsai.com

While specific research on the green synthesis of this compound is limited, the general principles and catalytic systems developed for amide bond formation offer promising avenues for developing more sustainable synthetic routes. The use of water as a solvent, biocatalysis, and efficient, reusable catalysts are key areas for future research to make the synthesis of this and related compounds more environmentally friendly. organic-chemistry.orgacs.org

Solvent Selection and Reaction Condition Optimization

The efficiency and outcome of the synthesis of this compound are highly dependent on the choice of solvent and the optimization of reaction conditions. These factors influence reaction rate, yield, and purity of the final product by affecting the solubility of reactants, the stabilization of intermediates, and the suppression of side reactions.

Solvent Selection: The choice of solvent is critical in the acylation of N-(cyanomethyl)aniline. The reaction is often performed under Schotten-Baumann conditions, which traditionally utilize a two-phase system of an organic solvent and water. wikipedia.org

Aprotic Organic Solvents: Non-polar aprotic solvents like dichloromethane (DCM), chloroform, or toluene (B28343) are frequently employed. chemicalbook.comgoogle.com These solvents are ideal as they dissolve the amine precursor and the chloroacetyl chloride, while the product, this compound, may precipitate upon formation or be isolated after workup. prepchem.com Dichloromethane is a preferred solvent in many similar acylation reactions. google.comprepchem.com

Polar Aprotic Solvents: Solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can also be used. Acetonitrile, in particular, has been shown to be an effective solvent for N-acetylation reactions. In some advanced methods, acetonitrile can even act as the acylating agent in the presence of a suitable catalyst, although this is less common for producing chloroacetamides. nih.gov

Biphasic Systems: The classic Schotten-Baumann approach uses an organic solvent in conjunction with an aqueous phase containing a base like sodium hydroxide (B78521). chemistnotes.comwikipedia.org This setup is advantageous because the base in the aqueous layer neutralizes the HCl generated during the reaction, preventing it from forming a non-reactive salt with the starting amine. wikipedia.orgorganic-chemistry.org

Reaction Condition Optimization: Several parameters must be fine-tuned to maximize the yield and purity of the desired amide.

Base: The presence of a base is crucial to scavenge the HCl produced. organic-chemistry.org In biphasic systems, an inorganic base like aqueous sodium hydroxide is common. chemistnotes.com In anhydrous organic solvents, a tertiary amine base such as triethylamine (TEA) is often used. prepchem.com The base must be strong enough to neutralize the acid but should not promote significant hydrolysis of the chloroacetyl chloride.

Temperature: The reaction is typically conducted at low temperatures, often starting at 0 °C (ice bath), to control the exothermic reaction between the amine and the highly reactive chloroacetyl chloride. prepchem.com Maintaining a low temperature minimizes the formation of byproducts from potential side reactions. The reaction may then be allowed to stir at room temperature for several hours to ensure completion. prepchem.comijpsr.info

Stoichiometry and Addition Order: Chloroacetyl chloride is usually added dropwise to a stirred solution of the N-(cyanomethyl)aniline and the base. prepchem.com This controlled addition helps to manage the reaction's exothermicity and prevent localized high concentrations of the acylating agent, which could lead to undesired side reactions.

Reaction Time: The reaction progress is typically monitored using thin-layer chromatography (TLC). ijpsr.info Stirring is continued until the starting amine spot is no longer visible on the TLC plate, which can range from a few hours to overnight. prepchem.comijpsr.info

A study on the N-acetylation of anilines highlighted that among various solvents and phase transfer catalysts, acetonitrile and tetrabutylammonium (B224687) bromide (TBAB) were optimal choices for similar transformations. Another investigation into the synthesis of N-aryl 2-chloroacetamides demonstrated successful synthesis using either acetic acid or a combination of benzene (B151609) and triethylamine as the reaction medium. tandfonline.com These findings provide a strong basis for optimizing the synthesis of this compound.

Table 1: Solvent and Base Systems for N-Acylation Reactions

Solvent System Base Typical Reactants Advantages
Dichloromethane/Water Sodium Hydroxide Aniline, Benzoyl Chloride Classic Schotten-Baumann; effective neutralization of HCl. chemistnotes.comwikipedia.org
Dichloromethane Triethylamine Aniline, Chloroacetyl Chloride Anhydrous conditions; suitable for water-sensitive substrates. prepchem.com
Acetic Acid Sodium Acetate Substituted Anilines, Chloroacetyl Chloride Acts as both solvent and catalyst. tandfonline.comnih.gov
Acetonitrile Potassium Carbonate/TBAB Anilines, Acetyl Chloride High yields, use of phase transfer catalyst can enhance rate.
Benzene Triethylamine Aryl Amines, Chloroacetyl Chloride Anhydrous conditions, good for dissolving aromatic compounds.

Purification and Characterization Techniques for Synthetic Intermediates in Research Synthesis

The primary synthetic intermediate for the preparation of this compound is N-(cyanomethyl)aniline . The purity of this precursor is paramount for a successful subsequent acylation reaction. Therefore, robust purification and characterization methods are essential.

Purification of N-(cyanomethyl)aniline:

The synthesis of N-(cyanomethyl)aniline, often achieved through the reaction of aniline with chloroacetonitrile (B46850) or via cyanoethylation with acrylonitrile (B1666552) followed by further steps, can yield impurities. google.comresearchgate.net Common purification techniques include:

Extraction: After the initial reaction, the mixture is often worked up using a liquid-liquid extraction. The organic layer containing the product is separated from the aqueous layer and washed with water or brine to remove inorganic salts and water-soluble impurities.

Distillation: For liquid intermediates like N-(cyanomethyl)aniline, vacuum distillation is a highly effective method for purification, separating the product from non-volatile impurities and starting materials with different boiling points. orgsyn.org

Recrystallization: If the intermediate is a solid or can be converted to a solid derivative, recrystallization from a suitable solvent is a powerful purification technique. ijpsr.inforesearchgate.net For instance, related N-substituted anilines are often purified by recrystallization from ethanol. ijpsr.infoymerdigital.com

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. A solvent system (eluent) of appropriate polarity is chosen to separate the desired intermediate from byproducts and unreacted starting materials.

Characterization of N-(cyanomethyl)aniline:

Once purified, the identity and purity of the intermediate must be confirmed using various spectroscopic and analytical methods.

Thin-Layer Chromatography (TLC): TLC is a quick and effective technique used to monitor the progress of a reaction and to assess the purity of the isolated intermediate. ijpsr.infochemicalbook.com The presence of a single spot under UV light or after staining indicates a high degree of purity. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For N-(cyanomethyl)aniline, characteristic absorption bands would be expected for the N-H bond, the C≡N (nitrile) group, and the aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂-) protons adjacent to the nitrile and the nitrogen, and the N-H proton. The integration and splitting patterns of these signals help to confirm the structure.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbon atoms of the phenyl ring, the methylene carbon, and the nitrile carbon (C≡N).

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. ijpsr.info This technique provides confirmation of the molecular formula of the N-(cyanomethyl)aniline intermediate.

Melting Point Determination: For solid intermediates, the melting point is a crucial indicator of purity. ijpsr.info A sharp melting point range close to the literature value suggests a pure compound.

Table 2: Characterization Data for Key Intermediates and Analogs

Compound Technique Observed Data/Expected Peaks Reference
N-methylaniline (analog) Boiling Point 81-82 °C / 14 mmHg orgsyn.org
2-chloro-N-phenylacetamide (related product) Melting Point 118-120 °C ijpsr.info
2-chloro-N-phenylacetamide (related product) IR (cm⁻¹) 3286 (N-H), 1658 (C=O), 785-540 (C-Cl) ijpsr.info
2-chloro-N-phenylacetamide (related product) Mass Spec (m/z) 199 [M+], 122, 108 ijpsr.info
N-(cyanomethyl)aniline ¹H NMR (Expected) Signals for aromatic protons, methylene protons, N-H proton -
N-(cyanomethyl)aniline IR (Expected) ~2250 cm⁻¹ (C≡N stretch), ~3400 cm⁻¹ (N-H stretch) -

Theoretical and Computational Chemistry Studies of 2 Chloro N Cyanomethyl N Phenylacetamide

Research on Mechanisms of Action: Exploring Potential Biochemical and Cellular Interactions of 2 Chloro N Cyanomethyl N Phenylacetamide

Investigation of Molecular Targets and Binding Affinities in Vitro Research Models

In the absence of direct studies on 2-chloro-N-(cyanomethyl)-N-phenylacetamide, the molecular targets of related chloroacetamides can provide valuable insights. A primary mechanism for chloroacetamides is the covalent modification of proteins. The electrophilic nature of the chloroacetyl group allows it to react with nucleophilic residues on proteins, particularly cysteine.

Research has shown that chloroacetamide herbicides, for instance, can covalently bind to the active site cysteine of certain plant enzymes. nih.gov This suggests that a key molecular target class for compounds like this compound could be enzymes with a catalytically active cysteine residue. A study on chloroacetamide herbicides demonstrated irreversible inactivation of chalcone (B49325) synthase by covalent modification of its active site cysteine. nih.gov

Furthermore, fragment screening of chloroacetamide electrophiles has identified their potential to bind to well-defined hydrophobic pockets in proteins. illinois.edu One such target is the Transcriptional Enhanced Associate Domain (TEAD), where chloroacetamides can form a covalent bond with a conserved cysteine. illinois.edu This interaction can disrupt protein-protein interactions, such as that between TEAD and its co-activator, the Yes-associated protein (YAP1). illinois.edu

The table below summarizes potential molecular targets based on studies of related chloroacetamide compounds.

Potential Molecular TargetBasis of PostulationImplication of Interaction
Condensing Enzymes (e.g., Fatty Acid Elongases, Polyketide Synthases) Covalent binding to active site cysteine observed with chloroacetamide herbicides. nih.govInhibition of enzyme activity, disruption of metabolic pathways.
Transcriptional Enhanced Associate Domain (TEAD) Covalent modification of a conserved cysteine within the palmitate-binding pocket by chloroacetamide fragments. illinois.eduDisruption of the TEAD-YAP1 interaction, affecting cell signaling pathways.
Proteins with accessible cysteine residues General reactivity of the chloroacetamide electrophile towards thiol groups.Alteration of protein structure and function.

Enzymatic Inhibition and Activation Studies in Biochemical Systems

The primary mode of enzymatic interaction for chloroacetamides appears to be inhibition rather than activation. This inhibition is often irreversible and time-dependent, consistent with covalent bond formation.

Studies on chloroacetamide herbicides have demonstrated potent, irreversible inhibition of plant type III polyketide synthases, such as chalcone synthase. nih.gov The inhibitory concentration (IC50) for some of these interactions is in the low micromolar range, indicating a high degree of potency. nih.gov The mechanism of this inhibition has been confirmed through mass spectrometry to be the covalent attachment of the chloroacetamide to the active site cysteine. nih.gov

In the context of drug development, chloroacetamide moieties are utilized as "warheads" in targeted covalent inhibitors. For example, derivatives have been designed to target kinases, where they can form a covalent bond with a non-catalytic cysteine in the active site. While specific data for this compound is not available, its structural features suggest it could act as an irreversible enzyme inhibitor.

The following table details enzymatic inhibition by related chloroacetamides.

EnzymeInhibitor ClassMechanism of Inhibition
Chalcone Synthase (CHS) Chloroacetamide herbicidesCovalent modification of active site cysteine, leading to irreversible inactivation. nih.gov
Stilbene Synthase (STS) Chloroacetamide herbicidesCovalent modification of active site cysteine, though requiring higher concentrations than for CHS. nih.gov
TEAD4 Chloroacetamide-based small moleculesCovalent binding to a conserved cysteine, inhibiting interaction with YAP1. illinois.edu

Cellular Pathway Modulation in Model Organism Research

The covalent modification of key proteins by chloroacetamides can lead to the modulation of various cellular pathways. Phenylacetamide derivatives, a class to which this compound also belongs, have been noted for their potential to influence cell fate pathways.

Research into certain phenylacetamide derivatives has revealed their ability to induce apoptosis in cancer cell lines. nih.govnih.gov This suggests a potential for these compounds to interfere with cell survival signaling. The induction of apoptosis is a complex process involving multiple pathways, and the specific points of intervention by these compounds are an area of active research.

Furthermore, the inhibition of the TEAD-YAP1 interaction by chloroacetamide fragments points to a potential role in modulating the Hippo signaling pathway. illinois.edu This pathway is crucial in regulating organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers.

Potential cellular pathways that could be modulated by this compound, based on related compounds, include:

Apoptosis Pathways: Induction of programmed cell death. nih.govnih.gov

Hippo Signaling Pathway: Through inhibition of TEAD-YAP1 interaction. illinois.edu

Fatty Acid Metabolism: Via inhibition of fatty acid elongases. nih.gov

Elucidation of Specific Biochemical Processes Affected by the Compound

Based on the enzymatic inhibition studies of related compounds, specific biochemical processes are likely to be affected by this compound.

The inhibition of fatty acid elongases by chloroacetamide herbicides indicates a potential to disrupt the synthesis of very-long-chain fatty acids. nih.gov These fatty acids are essential components of cell membranes and are involved in various signaling processes.

The inhibition of polyketide synthases suggests an interference with the production of a wide range of secondary metabolites in plants, including flavonoids and stilbenes. nih.gov In other organisms, this could translate to the disruption of pathways that rely on similar enzymatic mechanisms.

The table below outlines biochemical processes potentially affected by this class of compounds.

Biochemical ProcessPotential EffectUnderlying Mechanism
Very-long-chain fatty acid synthesis InhibitionCovalent modification of fatty acid elongase. nih.gov
Polyketide synthesis InhibitionCovalent modification of polyketide synthase. nih.gov
Cell Proliferation and Survival Signaling ModulationInterference with pathways like Hippo signaling and induction of apoptosis. illinois.edunih.govnih.gov

Proteomic and Metabolomic Approaches to Mechanism Discovery in Research Contexts

While no specific proteomic or metabolomic studies have been published for this compound, these approaches would be invaluable in elucidating its mechanism of action.

Proteomics: A chemoproteomics approach using a tagged version of this compound could identify its direct protein targets in a cellular lysate or in living cells. This would involve synthesizing a derivative with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) that allows for the enrichment and subsequent identification of bound proteins by mass spectrometry. This method has been successfully used to identify the targets of other covalent inhibitors.

Metabolomics: Untargeted metabolomic analysis of cells or organisms treated with this compound could reveal global changes in the metabolome. By identifying upregulated or downregulated metabolites, it would be possible to infer which metabolic pathways are perturbed by the compound. For example, an accumulation of short-chain fatty acids and a depletion of very-long-chain fatty acids would support the hypothesis that fatty acid elongases are a primary target.

These advanced techniques hold the key to moving from inferred mechanisms based on related compounds to a precise understanding of the biological activity of this compound.

Environmental Fate and Degradation Studies of 2 Chloro N Cyanomethyl N Phenylacetamide

Photodegradation Pathways and Kinetics in Aqueous and Solid Media

The breakdown of chemical compounds by light, known as photodegradation, is a crucial process that influences their persistence in the environment. For chloroacetamide herbicides, photodegradation rates can vary significantly depending on the medium and the presence of photosensitizing substances.

In aqueous solutions, the photodegradation of chloroacetamide herbicides like acetochlor (B104951) has been observed to be rapid under UV light, with half-lives in the order of minutes. However, under natural sunlight, the process is considerably slower, with half-lives extending to several days or even months. The primary photochemical reactions involve dechlorination, followed by hydroxylation and cyclization processes. For instance, studies on acetochlor have identified numerous photoproducts, including 2-ethyl-6-methylaniline (B166961) and various oxo- and hydroxy-derivatives. The presence of substances like humic acids, commonly found in natural waters, can act as photosensitizers, potentially accelerating the degradation of 2-chloro-N-(cyanomethyl)-N-phenylacetamide.

On solid surfaces, such as soil, photodegradation is generally slower than in aqueous environments. This is attributed to the limited light penetration into the soil matrix and the adsorption of the compound to soil particles, which can shield it from solar radiation. The specific kinetics and pathways for the solid-phase photodegradation of this compound have not been documented, but it is expected to follow similar patterns of slow degradation observed for other chloroacetamides.

Table 1: Postulated Photodegradation Products of Chloroacetamide Herbicides

Parent CompoundPhotodegradation ProductReaction Type
Acetochlor2-ethyl-6-methylanilineDechlorination, Dealkylation
Acetochlor2-hydroxy-2'-ethyl-6'-methyl-N-(ethoxymethyl) acetanilide (B955)Dechlorination, Hydroxylation
Acetochlor8-ethyl-1-ethoxymethyl-2-oxo-1,2,3,4-tetrahydroquinolineDechlorination, Cyclization

Note: This table is based on data from related chloroacetamide herbicides and represents potential degradation products of this compound.

Hydrolytic Degradation Mechanisms and Stability Under Environmental Conditions

Hydrolysis, the reaction with water, is another key abiotic degradation pathway for many pesticides. The stability of chloroacetamide herbicides to hydrolysis is highly dependent on pH.

Generally, chloroacetamides are relatively stable at neutral pH, with half-lives that can range from several weeks to years. However, their degradation is significantly accelerated under both acidic and basic conditions.

Under basic conditions (high pH), the primary degradation mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the chlorine atom is replaced by a hydroxyl group. In some cases, amide cleavage can also occur.

Under acidic conditions (low pH), the degradation pathways are more complex and can involve cleavage of both the amide and ether linkages, if present in the molecule's side chain. The structure of the substituent groups on the nitrogen atom significantly influences the reaction rates and mechanisms. For this compound, the cyanomethyl group's electronic properties would likely influence its hydrolytic stability. While specific kinetic data are not available, it is anticipated to be more susceptible to hydrolysis at pH values outside the neutral range.

Microbial Degradation and Biotransformation Processes in Soil and Water Systems

Microbial activity is a major driver of pesticide degradation in soil and aquatic environments. The biotransformation of chloroacetamide herbicides has been extensively studied, revealing a variety of degradation pathways mediated by diverse microbial communities.

Identification of Degrading Microorganisms

A wide range of bacteria and fungi have been identified with the ability to degrade chloroacetamide herbicides. These microorganisms can utilize the herbicides as a source of carbon and nitrogen for their growth or transform them through co-metabolism.

Table 2: Examples of Microorganisms Degrading Chloroacetamide Herbicides

MicroorganismHerbicide(s) Degraded
Sphingomonas sp.Alachlor (B1666766), Metolachlor (B1676510), Acetochlor
Pseudomonas sp.Butachlor, Alachlor
Bacillus sp.Acetochlor
Aspergillus sp.Alachlor
Trichoderma sp.Metolachlor

Note: This table lists microorganisms known to degrade other chloroacetamide herbicides. Their ability to degrade this compound would require specific investigation.

Characterization of Microbial Metabolites

The microbial degradation of chloroacetamide herbicides proceeds through a series of metabolic steps, leading to the formation of various intermediate products. A common initial step is the dechlorination of the molecule, which reduces its toxicity. This is often followed by N-dealkylation, where the side chains attached to the nitrogen atom are removed. Subsequent steps can involve the hydroxylation of the aromatic ring and eventual ring cleavage, leading to the mineralization of the compound to carbon dioxide, water, and inorganic ions.

For this compound, a likely initial metabolic step would be the cleavage of the chloroacetyl group, followed by the transformation of the cyanomethyl and phenyl moieties.

Enzyme Systems Involved in Biodegradation

The microbial breakdown of chloroacetamide herbicides is facilitated by specific enzymes. Key enzyme systems that have been implicated include:

Dehalogenases: These enzymes catalyze the removal of the chlorine atom from the chloroacetyl group, which is a critical detoxification step.

Amidase/Hydrolases: These enzymes are involved in the cleavage of the amide bond, breaking the molecule into smaller, more easily degradable components.

Cytochrome P450 monooxygenases: This versatile group of enzymes can catalyze a variety of reactions, including N-dealkylation and hydroxylation of the aromatic ring.

The specific enzymes responsible for the degradation of this compound have not yet been identified.

Mobility and Leaching Potential in Different Soil Types

The mobility of a pesticide in soil determines its potential to move into groundwater or surface water. This is influenced by the pesticide's chemical properties and the characteristics of the soil.

Chloroacetamide herbicides are generally considered to have moderate to high mobility in soil. Their water solubility and relatively low to moderate soil organic carbon-water (B12546825) partitioning coefficients (Koc) contribute to their potential for leaching.

The mobility of this compound would be influenced by factors such as:

Soil Texture: In sandy soils with low organic matter and clay content, the compound is expected to be more mobile and prone to leaching.

Soil Organic Matter: Soils with higher organic matter content will tend to adsorb the compound more strongly, reducing its mobility.

Soil pH: The pH of the soil can affect the charge of the molecule and the soil colloids, thereby influencing adsorption and mobility.

Quantitative data on the soil adsorption coefficient (Kd) and organic carbon-normalized adsorption coefficient (Koc) for this compound are not available. However, based on its structural similarity to other chloroacetamides, it is reasonable to anticipate a moderate leaching potential, particularly in soils with low organic matter content.

Volatilization and Atmospheric Transport Studies of this compound

Currently, specific experimental studies on the volatilization and atmospheric transport of this compound are not widely available in the public domain. However, the potential for these processes to occur can be inferred by examining its physicochemical properties and by drawing comparisons with compounds of similar structure.

The atmospheric fate of chemicals is largely determined by their reactivity with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). For many organic compounds, reaction with hydroxyl radicals is the primary degradation pathway. While specific studies on this compound are pending, research on analogous compounds can provide insights. For instance, studies on other atmospheric compounds have determined reaction rate coefficients with OH radicals, which are crucial for estimating their atmospheric lifetime.

To illustrate, the rate coefficients for the reaction of OH radicals with other atmospheric compounds, such as (E)-4-methoxy-3-buten-2-one and (1E)-1-methoxy-2-methyl-1-penten-3-one, have been determined to be (1.41±0.11) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ and (3.34±0.43) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org These values are then used to calculate the atmospheric lifetime of the compounds, providing a measure of how long they persist in the atmosphere.

Further research is necessary to determine the specific vapor pressure and Henry's Law constant for this compound. These data would enable the use of environmental fate models to predict its volatilization from soil and water, as well as its potential for long-range atmospheric transport. Such studies would involve laboratory experiments under controlled conditions to measure these properties, followed by modeling to simulate its behavior in the environment.

The following table outlines the key parameters that would be investigated in such studies and provides a framework for presenting the data once it becomes available.

Table 1: Physicochemical Properties Influencing Volatilization and Atmospheric Transport of this compound

ParameterValueMethod of DeterminationSignificance
Vapor PressureData not availableExperimental (e.g., gas saturation method)Indicates the tendency of the compound to transition from a solid or liquid state to a gaseous state.
Henry's Law ConstantData not availableCalculated or ExperimentalRepresents the partitioning of the compound between air and water, indicating its potential to volatilize from water bodies.
Atmospheric Half-lifeData not availableEstimated from reaction rates with atmospheric oxidantsIndicates the persistence of the compound in the atmosphere.

Analytical Methodologies for Detection and Quantification of 2 Chloro N Cyanomethyl N Phenylacetamide in Research Matrices

Chromatographic Techniques Development (e.g., HPLC, GC-MS, LC-MS/MS)

The separation and quantification of 2-chloro-N-(cyanomethyl)-N-phenylacetamide in complex mixtures necessitate the use of high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represent the most powerful and widely employed methods for the analysis of chloroacetamide compounds and their derivatives.

Optimization of Separation Parameters

The successful chromatographic separation of this compound hinges on the careful optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time.

For HPLC , a reversed-phase approach is typically suitable for compounds of this polarity. The choice of a stationary phase, such as a C18 column, is a common starting point. nih.govresearchgate.net The mobile phase composition, usually a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a pH modifier like formic or acetic acid), is a critical parameter to optimize. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the target analyte with a good peak shape from complex matrices. nih.gov Column temperature can also be adjusted to improve peak shape and resolution. researchgate.net

For GC-MS , the analyte must be sufficiently volatile and thermally stable. While some chloroacetamides can be analyzed directly, derivatization may be necessary for others to improve their chromatographic behavior and detection sensitivity. Given the structure of this compound, direct analysis may be feasible. The choice of the capillary column is crucial, with mid-polarity columns often providing good separation for such compounds. Optimization of the oven temperature program is essential to ensure adequate separation from matrix interferences.

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the technique of choice for trace-level quantification in complex samples. researchgate.net The chromatographic conditions are similar to those for HPLC, but the mobile phase must be compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is common.

A potential starting point for the development of an HPLC or LC-MS/MS method for this compound is presented in the table below.

ParameterHPLCLC-MS/MS
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 15 min5% B to 95% B in 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL5 µL
Detector UV-Vis (e.g., 254 nm)Tandem Mass Spectrometer (ESI+)

Development of Detection and Quantification Methods

For HPLC with UV-Vis detection, the selection of an appropriate wavelength is critical for sensitivity. This is determined by acquiring the UV-Vis spectrum of a standard solution of this compound and choosing the wavelength of maximum absorbance. Quantification is achieved by creating a calibration curve from standards of known concentrations.

In GC-MS , detection is achieved by monitoring the mass-to-charge ratio (m/z) of characteristic fragment ions of the analyte after electron ionization. The selection of specific ions for quantification and confirmation enhances the selectivity of the method.

LC-MS/MS offers the highest degree of selectivity and sensitivity through Multiple Reaction Monitoring (MRM). mdpi.com This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+ or an adduct) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. The development of an MRM method requires the optimization of collision energy for each transition to maximize signal intensity. The use of an isotopically labeled internal standard can compensate for matrix effects and variations in instrument response, leading to more accurate quantification. nih.gov

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of its structure. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (amide), C-N, C-Cl, and C≡N (nitrile) bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is primarily used to determine the wavelength of maximum absorbance for HPLC-UV detection. The phenyl and acetamide (B32628) chromophores will contribute to its UV absorption profile.

The table below summarizes the expected spectroscopic data for this compound based on its structure and data from similar compounds.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the acetamide and cyanomethyl groups.
¹³C NMR Resonances for the carbonyl carbon, nitrile carbon, carbons of the phenyl ring, and the methylene carbons.
IR (cm⁻¹) ~3300 (N-H stretch, if any secondary amide is present), ~2250 (C≡N stretch), ~1670 (C=O stretch, amide), ~750 (C-Cl stretch).
UV-Vis (nm) Absorbance maxima in the UV region, likely around 240-260 nm, due to the phenylacetamide moiety.

Sample Preparation Strategies for Complex Environmental and Biological Matrices in Research

The analysis of this compound in complex matrices such as soil, water, or biological tissues requires an efficient sample preparation step to remove interferences and concentrate the analyte.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples like water. uwyo.eduresearchgate.net For a compound of intermediate polarity like this compound, a reversed-phase sorbent (e.g., C18) or a polymer-based sorbent could be effective. The general steps involve conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and eluting the analyte with a stronger organic solvent.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for a wide range of analytes in solid matrices like soil and food. researchgate.net It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. The choice of d-SPE sorbents depends on the matrix; for example, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences might be appropriate. austinpublishinggroup.com

A potential SPE protocol for extracting this compound from a water sample is outlined below.

StepProcedure
Sorbent C18 or Polymer-based SPE cartridge (e.g., 500 mg)
Conditioning 5 mL Methanol, followed by 5 mL Water
Sample Loading Pass 100 mL of water sample at a flow rate of ~5 mL/min
Washing 5 mL of 5% Methanol in water
Elution 5 mL of Acetonitrile or Methanol
Post-Elution Evaporate the eluate to dryness and reconstitute in mobile phase

Method Validation for Accuracy, Precision, and Limits of Detection in Academic Laboratory Settings

To ensure the reliability of analytical data, any newly developed method for the quantification of this compound must be thoroughly validated in the intended research setting. eurl-pesticides.euthermofisher.com Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is typically assessed by recovery experiments, where a blank matrix is spiked with a known amount of the analyte at different concentration levels. austinpublishinggroup.comthermofisher.com

Precision: The degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). austinpublishinggroup.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards and performing a linear regression analysis. austinpublishinggroup.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. austinpublishinggroup.com

The table below summarizes typical acceptance criteria for these validation parameters in the context of residue analysis. austinpublishinggroup.com

ParameterAcceptance Criteria
Accuracy (Recovery) 70-120%
Precision (RSD) ≤ 20%
Linearity (R²) ≥ 0.99
LOD Signal-to-noise ratio ≥ 3
LOQ Signal-to-noise ratio ≥ 10, or the lowest validated spike level

Interlaboratory Comparison Studies and Quality Assurance in Analytical Research

While specific interlaboratory comparison studies for this compound are not available, the principles of such studies are crucial for ensuring the quality and comparability of data generated across different research laboratories. nih.govacs.org These studies involve analyzing the same samples by multiple laboratories to assess the reproducibility and robustness of analytical methods. acs.orgnerc.ac.uk

Participation in proficiency testing schemes, where available for similar compound classes, can provide external validation of a laboratory's analytical performance. In the absence of formal studies for this specific compound, implementing a robust internal quality assurance program is essential. This includes the regular analysis of quality control samples (e.g., blank, spiked, and duplicate samples), the use of control charts to monitor method performance over time, and adherence to standardized operating procedures. Such practices are critical for generating high-quality, defensible research data on the occurrence, fate, and effects of this compound.

Future Research Directions and Translational Perspectives for 2 Chloro N Cyanomethyl N Phenylacetamide and Its Derivatives

Exploration of Novel Synthetic Pathways and Advanced Catalysis

The synthesis of 2-chloro-N-(cyanomethyl)-N-phenylacetamide and its derivatives is a cornerstone of its study. Traditional methods for creating N-substituted acetamides often involve the reaction of anilines or amines with chloroacetyl chloride. nih.gov For instance, 2-chloro-N-substituted-acetamides can be synthesized by reacting the respective amines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate (B1210297). nih.gov

Future research will likely focus on developing more efficient and sustainable synthetic routes. This includes the exploration of advanced catalytic methods. For example, palladium-catalyzed reactions have shown promise in forming carbon-nitrogen bonds, a key step in the synthesis of related acetamides. chemicalbook.comyoutube.com Researchers are also investigating copper-catalyzed pathways for amide bond formation, which could offer an innovative and traceless route for synthesizing amides and peptides. rsc.org The development of catalysts that are not only efficient but also operate under mild conditions will be a significant area of focus. rsc.org Furthermore, the use of ruthenium-based catalysts has demonstrated selectivity in producing amides through dehydrogenative amidation. acs.org

The table below summarizes some potential advanced catalytic approaches for the synthesis of acetamides.

Catalytic SystemDescriptionPotential Advantages
Palladium-based Catalysts Facilitates the formation of carbon-nitrogen bonds, crucial for creating N-substituted amides. chemicalbook.comyoutube.comHigh efficiency and applicability to a wide range of substrates.
Copper-based Catalysts Enables amide bond formation through a traceless route, potentially using isothiocyanates as activating agents. rsc.orgMild reaction conditions and innovative reaction mechanisms.
Ruthenium-based Catalysts Allows for selective dehydrogenative amidation of alcohols and amines to form amides. acs.orgHigh selectivity and control over the reaction outcome.

Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and analysis of chemical compounds like this compound. These computational tools can be employed to predict the biological activities and potential mechanisms of action of novel derivatives. elsevierpure.comnih.gov

ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new, untested compounds. elsevierpure.com This can significantly accelerate the discovery of derivatives with desired characteristics. For instance, ML models can be used to predict a compound's potential to interact with specific proteins, which is crucial for understanding its biological effects. elsevierpure.com Furthermore, AI can be used to analyze complex datasets from high-throughput screening, helping to identify promising lead compounds for further development. beilstein-journals.org

In the context of this compound, AI and ML can be applied to:

Design novel derivatives: By learning the structure-activity relationships of existing acetamides, AI can propose new molecular structures with potentially enhanced or specific biological activities. researchgate.netcdfam.com

Predict mechanisms of action: ML models can help elucidate the potential biological pathways affected by these compounds by analyzing their predicted interactions with various cellular targets. nih.gov

Optimize pharmacokinetic properties: In silico models can predict properties like absorption, distribution, metabolism, and excretion (ADME), guiding the design of compounds with improved bioavailability and reduced toxicity. mdpi.com

Integrated Omics Approaches for Comprehensive Biological Impact Assessment

To gain a holistic understanding of the biological effects of this compound and its derivatives, future research will increasingly rely on integrated "omics" approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within an organism upon exposure to a chemical compound. nih.govmdpi.com

This integrated approach is particularly valuable for assessing the environmental impact of such compounds. mdpi.com By understanding how they affect the molecular pathways of various organisms, from microbes to plants, scientists can better predict their ecological consequences. researchgate.net For example, studies on chloroacetamide herbicides have shown that they can covalently bind to the active site cysteine of certain plant enzymes. nih.govresearchgate.net

Development of Advanced Analytical Techniques for Environmental Monitoring in Research

The ability to detect and quantify this compound and its degradation products in the environment is crucial for research and monitoring purposes. Future efforts will focus on the development of more sensitive, specific, and rapid analytical techniques.

Current methods for detecting chloroacetamide herbicides and their degradates in water sources often involve gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov While effective, there is a continuous need for methods with lower detection limits and higher throughput. Advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are becoming increasingly important for identifying a wide range of environmental contaminants.

The development of novel sensors and biosensors also holds promise for real-time, on-site monitoring of these compounds in environmental samples. These technologies could provide rapid feedback on the presence and concentration of this compound and its derivatives in soil and water.

Collaborative Research Initiatives and Data Sharing for Advancing Understanding of Related Compounds

Advancing the scientific understanding of this compound and its analogs will require a collaborative and open approach to research. Sharing data and fostering partnerships between academic institutions, government agencies, and industry is essential for accelerating progress.

Several platforms and initiatives are emerging to facilitate data sharing in environmental and chemical research. nih.govnumberanalytics.com These platforms allow researchers to deposit, share, and analyze large datasets, promoting transparency and reproducibility. numberanalytics.com Organizations like the National Institute of Environmental Health Sciences (NIEHS) and the Environmental Protection Agency (EPA) have data tools and repositories that can support such collaborative efforts. nih.govesf.edu

By pooling resources and expertise, the scientific community can more effectively:

Build comprehensive databases of the properties and biological activities of chloroacetamide derivatives.

Develop and validate predictive models for the behavior and effects of these compounds.

Establish standardized protocols for synthesis, analysis, and biological testing.

Address complex research questions that are beyond the scope of a single research group. greynet.org

The use of electronic lab notebooks and other digital tools can further enhance collaboration and data management within and between research teams. labarchives.com

Q & A

Q. What strategies validate the purity of this compound in synthetic batches?

  • QC Workflow :
  • HPLC-PDA : Purity >98% with retention time matching a certified reference standard.
  • Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values.
  • TGA/DSC : Detect residual solvents (e.g., DMF) via weight loss profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.